molecular formula C12H10N4O2 B11772107 2-(1-Methylimidazol-2-yl)-1H-benzoimidazole-5-carboxylic acid CAS No. 308362-12-1

2-(1-Methylimidazol-2-yl)-1H-benzoimidazole-5-carboxylic acid

Cat. No.: B11772107
CAS No.: 308362-12-1
M. Wt: 242.23 g/mol
InChI Key: AJROPICCMUMREF-UHFFFAOYSA-N
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Description

2-(1-Methylimidazol-2-yl)-1H-benzoimidazole-5-carboxylic acid is a heterocyclic compound that features both imidazole and benzimidazole rings. These structures are known for their stability and versatility in various chemical reactions. The compound’s unique structure makes it a valuable subject of study in organic chemistry and its applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylimidazol-2-yl)-1H-benzoimidazole-5-carboxylic acid can be achieved through several steps. One common method involves the condensation of appropriate precursors under controlled conditions. For instance, the reaction between 1-methylimidazole and a benzimidazole derivative in the presence of a carboxylating agent can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylimidazol-2-yl)-1H-benzoimidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

2-(1-Methylimidazol-2-yl)-1H-benzoimidazole-5-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 2-(1-Methylimidazol-2-yl)-1H-benzoimidazole-5-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. For instance, it may inhibit certain enzymes, leading to therapeutic effects in medical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methylimidazol-2-yl)-1H-benzoimidazole-5-carboxylic acid is unique due to the presence of both imidazole and benzimidazole rings, which confer distinct chemical properties and reactivity. This dual-ring system enhances its versatility in various applications compared to compounds with only one of these rings.

Properties

CAS No.

308362-12-1

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

IUPAC Name

2-(1-methylimidazol-2-yl)-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C12H10N4O2/c1-16-5-4-13-11(16)10-14-8-3-2-7(12(17)18)6-9(8)15-10/h2-6H,1H3,(H,14,15)(H,17,18)

InChI Key

AJROPICCMUMREF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2=NC3=C(N2)C=C(C=C3)C(=O)O

Origin of Product

United States

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